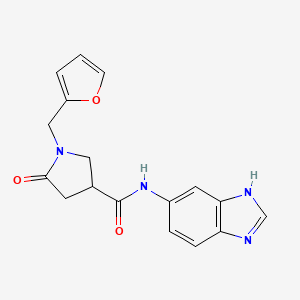![molecular formula C23H24F3N3O4 B11004783 N-(3,4-Dimethoxyphenethyl)-8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide](/img/structure/B11004783.png)
N-(3,4-Dimethoxyphenethyl)-8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethoxyphenethyl)-8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridoindole core, a trifluoromethoxy group, and a dimethoxyphenethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenethyl)-8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide typically involves multiple steps, including the formation of the pyridoindole core, the introduction of the trifluoromethoxy group, and the attachment of the dimethoxyphenethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenethyl)-8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
N-(3,4-Dimethoxyphenethyl)-8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to cellular processes and molecular interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenethyl)-8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridoindole derivatives and compounds with trifluoromethoxy or dimethoxyphenethyl groups. Examples include:
- N-(3,4-Dimethoxyphenethyl)benzamide
- N-(3,4-Dimethoxyphenethyl)formamide
Uniqueness
N-(3,4-Dimethoxyphenethyl)-8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C23H24F3N3O4 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide |
InChI |
InChI=1S/C23H24F3N3O4/c1-31-20-6-3-14(11-21(20)32-2)7-9-27-22(30)29-10-8-19-17(13-29)16-12-15(33-23(24,25)26)4-5-18(16)28-19/h3-6,11-12,28H,7-10,13H2,1-2H3,(H,27,30) |
InChI Key |
XCWJSYOQHXFFFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B11004709.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11004721.png)
![4-ethyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11004725.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11004731.png)
![2-(4-hydroxyphthalazin-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11004738.png)
![3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone](/img/structure/B11004739.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]butanamide](/img/structure/B11004745.png)
![methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11004749.png)
![4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B11004759.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B11004764.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide](/img/structure/B11004768.png)
![N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11004774.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11004775.png)
